molecular formula C9H10ClN5O2 B12762020 Acetonitrile, ((4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl)oxy)- CAS No. 137522-76-0

Acetonitrile, ((4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl)oxy)-

Cat. No.: B12762020
CAS No.: 137522-76-0
M. Wt: 255.66 g/mol
InChI Key: HSWGVCPCFORPGI-UHFFFAOYSA-N
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Description

Acetonitrile, ((4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl)oxy)- is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a chloro group, a morpholinyl group, and an acetonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, ((4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl)oxy)- typically involves the reaction of 4-chloro-6-(4-morpholinyl)-1,3,5-triazine with acetonitrile under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, ((4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl)oxy)- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or acids to yield corresponding triazine derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazine derivatives, while oxidation reactions can produce oxidized triazine compounds.

Scientific Research Applications

Acetonitrile, ((4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl)oxy)- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetonitrile, ((4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl)oxy)- involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-6-(Methyloxy)-7-{[3-(4-Morpholinyl)propyl]oxy}quinoline
  • 6-Chloro-N-[2-(4-morpholinyl)ethyl]-3-pyridazinecarboxamide
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Uniqueness

Acetonitrile, ((4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl)oxy)- is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research applications.

Properties

CAS No.

137522-76-0

Molecular Formula

C9H10ClN5O2

Molecular Weight

255.66 g/mol

IUPAC Name

2-[(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)oxy]acetonitrile

InChI

InChI=1S/C9H10ClN5O2/c10-7-12-8(15-2-5-16-6-3-15)14-9(13-7)17-4-1-11/h2-6H2

InChI Key

HSWGVCPCFORPGI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)Cl)OCC#N

Origin of Product

United States

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